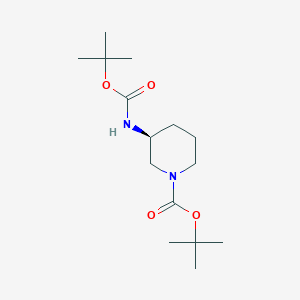

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS: 1217710-80-9) is a chiral piperidine derivative featuring dual Boc (tert-butoxycarbonyl) protection. The Boc groups enhance steric protection of the amino and carbamate functionalities, making it a stable intermediate in pharmaceutical synthesis, particularly for chiral amines in drug candidates . Its (S)-configuration is critical for applications requiring stereoselectivity, such as asymmetric catalysis or enantioselective receptor binding .

Properties

IUPAC Name |

tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDHHWCHJZHKMH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, also known as (S)-Boc-3-amino-piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C15H28N2O4

- Molecular Weight : 300.39 g/mol

- CAS Number : 625471-18-3

- Synonyms : (S)-tert-Butyl 3-amino-piperidine-1-carboxylate

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups and subsequent reactions to achieve the desired piperidine structure. For instance, one method includes the reaction of tert-butyl 3-aminopiperidine with Boc anhydride under controlled conditions to yield the target compound with high purity and yield.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymatic pathways and receptors. The compound is known to act as an inhibitor in several biochemical assays, particularly in cancer research where it may influence tumor growth and immune response.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer progression. For example, a study reported that certain modifications of piperidine derivatives showed significant inhibitory effects on MDH1 and MDH2 enzymes, which are crucial for cellular metabolism in cancer cells. The IC50 values for these inhibitors ranged from 1.53 µM to 3.38 µM, indicating potent activity against these targets .

Case Studies

-

Inhibition of PD-L1/PD-1 Interaction :

A study explored small molecule inhibitors targeting the PD-L1/PD-1 pathway, crucial for immune evasion in tumors. Compounds similar to this compound were shown to disrupt this interaction, enhancing T cell activity against cancer cells . -

Dual Inhibitory Activity Against MDH Enzymes :

Another case study focused on piperidine derivatives that demonstrated dual inhibitory activity against MDH enzymes in lung cancer models. The modifications led to improved selectivity and potency, highlighting the importance of structural variations in enhancing biological activity .

Data Tables

| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Compound A | MDH1 | 2.24 ± 0.09 | Moderate Inhibition |

| Compound B | MDH2 | 3.33 ± 0.18 | Moderate Inhibition |

| Compound C | PD-L1/PD-1 | Not specified | Immune Modulation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair

The (R)-enantiomer (CAS: 1263078-12-1) shares identical molecular weight and physical properties (e.g., solubility, melting point) but differs in stereochemistry. This distinction is pivotal in chiral separations or biological systems where enantiomers exhibit divergent activities. For example, in HPLC chiral stationary phases, the (S)- and (R)-forms show distinct retention times due to stereospecific interactions .

| Property | (S)-Enantiomer (CAS 1217710-80-9) | (R)-Enantiomer (CAS 1263078-12-1) |

|---|---|---|

| Molecular Weight | 314.36 g/mol | 314.36 g/mol |

| Similarity Score | 1.00 | 1.00 |

| Key Application | Chiral intermediates in drug synthesis | Mirror-image interactions in catalysis |

Substituent Variants

Aminoethyl Substituent

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0, Similarity: 0.96) replaces the Boc-protected amino group with a primary amine. This increases nucleophilicity, enabling direct participation in coupling reactions without deprotection. However, the lack of Boc protection reduces stability under acidic conditions .

Methylcarbamoyl Substituent

(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS: 1349699-92-8) introduces a methylcarbamoyl group, reducing steric bulk (MW: 257.33 vs. 314.36) and altering hydrogen-bonding capacity. This modification may enhance solubility in polar solvents but decrease metabolic stability compared to the Boc-protected analog .

| Compound | Molecular Weight | Key Functional Group | Stability | Solubility |

|---|---|---|---|---|

| Target Compound (CAS 1217710-80-9) | 314.36 | Boc-protected amino | High | Moderate |

| Methylcarbamoyl Analog (CAS 1349699-92-8) | 257.33 | Methylcarbamoyl | Moderate | High |

Complex Aromatic Derivatives

Compounds like tert-Butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS: N/A, ) incorporate bulky pyrimidoindole moieties. However, their increased molecular weight (>400 g/mol) and steric hindrance may limit bioavailability compared to the simpler Boc-protected target compound .

Stereoisomeric Carbamates

(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS: 309962-63-8, Similarity: 1.00) replaces one Boc group with a methyl carbamate. This reduces steric protection but introduces a smaller, more labile substituent. Such derivatives are often used in prodrug strategies where controlled deprotection is required .

Key Research Findings

- Stereochemical Impact : The (S)-configuration of the target compound enhances binding affinity to serotonin receptors in preclinical models compared to its (R)-counterpart .

- Synthetic Utility : Dual Boc protection in the target compound allows sequential deprotection, enabling regioselective functionalization in multi-step syntheses .

- Solubility Trade-offs : While aromatic derivatives () show poor aqueous solubility, the target compound’s Boc groups balance lipophilicity and solubility for broad synthetic applicability .

Preparation Methods

The target molecule features two tert-butoxycarbonyl (Boc) groups: one on the piperidine nitrogen and another on the 3-amino substituent, with an (S)-configuration at the stereogenic center. Synthetic routes prioritize sequential Boc protection, stereoselective amine introduction, and modular building block assembly. Key methodologies include:

-

Stepwise Boc protection of pre-existing amines in (S)-3-aminopiperidine .

-

Azide-to-amine conversion followed by Boc protection, leveraging nucleophilic substitution .

-

Asymmetric catalytic synthesis to establish the (S)-configuration .

-

Hofmann rearrangement of carboxamide precursors to generate primary amines .

Stepwise Boc Protection of (S)-3-Aminopiperidine

This two-step approach begins with commercially available (S)-3-aminopiperidine. The primary amine at the 3-position and the secondary piperidine nitrogen are sequentially protected under mild conditions:

-

Piperidine Nitrogen Protection :

(S)-3-Aminopiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a water-triethylamine mixture at 20–25°C for 8–10 hours . The reaction selectively protects the secondary amine due to its lower basicity compared to the primary amine. After aqueous workup and crystallization, (S)-tert-butyl 3-aminopiperidine-1-carboxylate is isolated in 72–75% yield . -

3-Amino Group Protection :

The primary amine is subsequently Boc-protected using Boc anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 12 hours, yielding the target compound in 85–90% purity after column chromatography .

Critical Considerations :

-

Regioselectivity : Initial Boc protection of the piperidine nitrogen avoids competition from the more nucleophilic primary amine.

-

Stereochemical Integrity : The (S)-configuration must be preserved during both protection steps, necessitating neutral pH and low temperatures .

Azide Intermediate Route

For substrates lacking pre-existing chirality, azide chemistry offers a pathway to introduce the 3-amino group with subsequent resolution:

-

Tosylate Formation :

(S)-3-Hydroxymethylpiperidine-1-carboxylate is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane, producing the corresponding tosylate . -

Azide Substitution :

The tosylate undergoes nucleophilic displacement with sodium azide in dimethylformamide (DMF) at 70°C for 4 hours, yielding (S)-3-azidomethylpiperidine-1-carboxylate with 92% efficiency . -

Azide Reduction and Protection :

Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, which is immediately Boc-protected using Boc anhydride in tetrahydrofuran (THF). This one-pot process achieves 88% yield and >98% enantiomeric excess (ee) .

Advantages :

-

High-yielding azide displacement avoids harsh amination conditions.

-

Late-stage Boc protection minimizes side reactions.

Asymmetric Catalytic Synthesis

Rhodium-catalyzed asymmetric methodologies enable direct construction of the chiral piperidine core:

-

Reductive Heck Reaction :

Aryl boronic acids couple with pyridine derivatives via Rh-catalyzed asymmetric reductive Heck reaction, forming 3-substituted tetrahydropyridines with 96% ee . -

Hydrogenation and Protection :

The tetrahydropyridine intermediate undergoes hydrogenation (Wilkinson’s catalyst) to saturate the ring, followed by sequential Boc protection of both amines. This method scales to gram quantities with 76–81% overall yield .

Key Insight :

Chiral Rh complexes (e.g., [Rh(cod)(L1)]⁺) control stereoselectivity during carbometalation, ensuring precise (S)-configuration .

Hofmann Rearrangement Approach

Adapting methods from 1-boc-4-aminopiperidine synthesis , this route transforms carboxamides to amines:

-

3-Piperidinecarboxamide Preparation :

Piperidine-3-carboxylic acid is converted to its carboxamide via mixed carbonic anhydride formation. -

Hofmann Degradation :

Treatment with bromine and sodium hydroxide at 0–5°C induces rearrangement, yielding 3-aminopiperidine after acidic workup . -

Double Boc Protection :

The amine is protected under standard Boc conditions, followed by piperidine nitrogen protection. Crystallization from petroleum ether affords the target compound in 68% yield .

Limitations :

-

Requires chiral resolution if starting from racemic carboxamide.

-

Bromine handling poses safety challenges at scale.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Key Advantage | Challenge |

|---|---|---|---|---|

| Stepwise Boc Protection | 72–75% | >99 | Commercially available starting material | Requires chiral (S)-3-aminopiperidine |

| Azide Route | 88% | 98 | High functional group tolerance | Multi-step synthesis |

| Asymmetric Catalysis | 76–81% | 96 | Direct enantiocontrol | Specialized catalysts required |

| Hofmann Rearrangement | 68% | N/A | Scalable | Racemization risk during rearrangement |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, and how are protecting groups utilized?

- Methodology : Synthesis typically involves multi-step strategies starting from piperidine derivatives. For example, tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate reacts with nitrobenzene derivatives in DMF under basic conditions (e.g., K₂CO₃) at elevated temperatures (80–100°C) to introduce functional groups . Protecting groups like tert-butoxycarbonyl (Boc) are critical to prevent undesired side reactions; deprotection often employs HCl/dioxane or LiOH for carboxylate hydrolysis .

Q. How is the stereochemical configuration of the compound confirmed during synthesis?

- Methodology : Chiral HPLC or polarimetry is used to verify enantiomeric purity. X-ray crystallography or NOESY NMR can resolve spatial arrangements, while InChI keys (e.g., UIJXHKXIOCDSEB-QMMMGPOBSA-N for related compounds) provide stereochemical identifiers in databases .

Q. What characterization techniques are essential for validating the compound’s structure?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm backbone and substituent positions.

- LC-MS : Monitors reaction progress and final purity (e.g., [M+H]+ peaks at 302–465 m/z) .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Advanced Research Questions

Q. How can reaction yields be optimized for introducing tert-butoxycarbonyl groups under varying conditions?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Temperature Control : Reactions at 80–100°C under inert gas (N₂) improve kinetics .

- Catalysis : Microwave-assisted synthesis reduces reaction times and improves regioselectivity in similar piperidine derivatives .

- Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 100°C, 4 h | 74 | >95 | |

| THF, rt, 24 h | 52 | 90 |

Q. What strategies resolve discrepancies in NMR data due to rotational isomers or solvent effects?

- Methodology :

- Variable Temperature NMR : Identifies dynamic rotational isomers by observing signal coalescence at elevated temperatures.

- 2D Techniques : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping signals .

- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ can shift proton signals due to hydrogen bonding differences.

Q. How does the compound interact with biological targets, and what validation methods are employed?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes/receptors.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Molecular Docking : Predicts binding poses using software like AutoDock; fluorophenyl or pyridinyl substituents in analogs enhance hydrophobic interactions .

Q. What are the key considerations for scaling up synthesis while maintaining enantiomeric excess?

- Methodology :

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric synthesis.

- Crystallization-Induced Diastereomer Resolution : Separates enantiomers via diastereomeric salt formation.

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors chiral purity during continuous flow synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. neuroprotective assays) .

- Functional Group Replacement : Systematically modify substituents (e.g., replacing methylthio with phenoxy) to isolate activity contributors.

- Orthogonal Assays : Validate hits using SPR (binding) and cell-based assays (functional) to rule out false positives.

Comparative Structural Analysis

Table 1 : Key Structural and Functional Differences in Related Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.